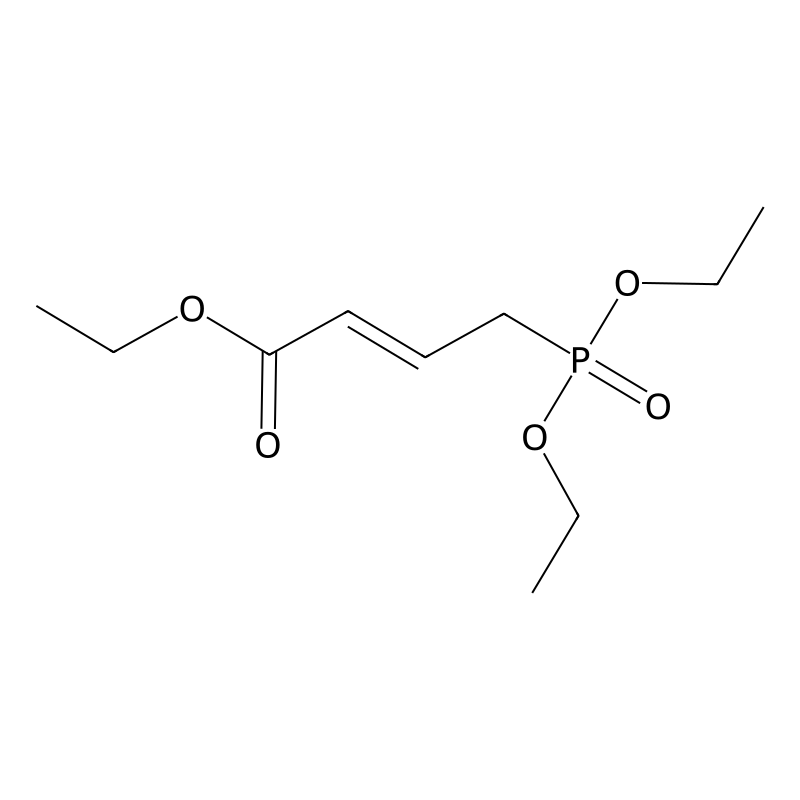

Triethyl 4-phosphonocrotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

TEPC serves as a valuable building block in organic synthesis for the construction of complex molecules. Its versatility arises from the presence of both the reactive phosphonate group and the unsaturated ester functionality. The phosphonate group can undergo various reactions, including alkylation, allylation, and coupling reactions, allowing for the introduction of diverse functionalities. The α,β-unsaturation of the ester moiety enables participation in cycloaddition and condensation reactions, leading to the formation of cyclic and polycyclic structures. Several studies have employed TEPC for the synthesis of biologically active compounds, such as heterocycles, natural products, and pharmaceuticals [, ].

Material Science

TEPC has been explored for its potential applications in material science due to its ability to form self-assembled structures. The interplay between the hydrophobic ethyl groups and the polar phosphonate moiety can lead to the formation of micelles, vesicles, and other supramolecular assemblies. These structures possess unique properties that can be exploited in various material science applications, including drug delivery, catalysis, and sensor development [, ].

Triethyl 4-phosphonocrotonate is an organophosphorus compound characterized by its structure, which includes a phosphonate group attached to a crotonate moiety. Its chemical formula is and it is recognized for its clear light yellow liquid form. The compound is notable for its application in organic synthesis and as a reagent in various

The primary reaction associated with triethyl 4-phosphonocrotonate is the Horner-Wadsworth-Emmons reaction. In this reaction, the alpha carbon of the crotonate group is deprotonated by a strong base, forming a stabilized carbanion. This carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, leading to the formation of an α,β-unsaturated ester with predominantly trans (E) stereochemistry .

Additionally, triethyl 4-phosphonocrotonate can be utilized in various other organic transformations, including the synthesis of complex molecules where phosphonate groups are valuable for their reactivity and ability to participate in further chemical modifications .

Triethyl 4-phosphonocrotonate exhibits biological activity primarily as a reagent in biochemical applications. It has been identified as a leaving group in the synthesis of iminodipropionic acid, which plays a role in DNA polymerization processes, particularly relevant in studies involving HIV-1 . While specific pharmacological properties are not extensively documented, its utility in biological systems highlights its importance in medicinal chemistry and biochemistry.

The synthesis of triethyl 4-phosphonocrotonate typically involves the reaction of crotonic acid derivatives with phosphorus-containing reagents. One common method includes:

- Starting Materials: Crotonic acid and triethyl phosphite.

- Reaction Conditions: The reaction is conducted under basic conditions to facilitate the formation of the phosphonate ester.

- Purification: The product is purified through distillation or chromatography to obtain triethyl 4-phosphonocrotonate in a high purity state.

This synthetic route allows for the efficient production of the compound with good yields .

Triethyl 4-phosphonocrotonate finds applications across various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, particularly those requiring α,β-unsaturated esters.

- Biochemistry: Its role as a leaving group in DNA polymerization makes it significant for research involving genetic material and enzyme interactions.

- Pharmaceutical Development: The compound's reactivity makes it useful in developing new pharmaceutical agents.

Research into the interaction studies of triethyl 4-phosphonocrotonate focuses on its reactivity with biological molecules and its effectiveness as a leaving group in enzymatic reactions. Its interactions are crucial for understanding how it can be utilized in drug development and biochemical assays. Studies indicate that its phosphonate group enhances nucleophilicity, making it effective in various biochemical contexts .

Several compounds share structural or functional similarities with triethyl 4-phosphonocrotonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl 2-phosphonobutenoate | Phosphonate Ester | Used for similar synthetic applications |

| Methyl 2-phosphonobutenoate | Phosphonate Ester | Smaller alkyl group; different reactivity profile |

| Triethyl phosphonoacetate | Phosphonate Ester | Utilized for acylation reactions |

Uniqueness: Triethyl 4-phosphonocrotonate is unique due to its specific crotonate moiety that allows for distinct reactivity patterns compared to other phosphonate esters. Its ability to participate effectively in Horner-Wadsworth-Emmons reactions sets it apart from similar compounds that may not exhibit such reactivity under comparable conditions .

The development of triethyl 4-phosphonocrotonate emerged from the broader historical context of phosphonate chemistry evolution during the mid-20th century. While the specific discovery date of triethyl 4-phosphonocrotonate is not precisely documented in available literature, its development closely parallels the advancement of phosphonate synthetic methodologies that began gaining prominence in the 1950s and 1960s. The compound became catalogued with the Chemical Abstracts Service number 10236-14-3, establishing its formal recognition in chemical databases. The systematic investigation of phosphonate chemistry can be traced back to earlier discoveries, with ciliatine or 2-aminoethyl phosphonate being discovered in 1959 from acid-hydrolyzed extracts of protozoa, marking one of the first significant phosphonate natural products to be identified.

The formal characterization of triethyl 4-phosphonocrotonate involved extensive spectroscopic and analytical work to establish its structure as ethyl (E)-4-diethoxyphosphorylbut-2-enoate. The compound exists predominantly in the trans configuration, with commercial preparations typically containing 92% purity and predominantly trans geometry. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic chemical structure: ethyl (E)-4-diethoxyphosphorylbut-2-enoate, indicating the stereochemical preference for the E configuration across the double bond. The compound's development timeline coincided with the growing understanding of phosphonate chemistry applications in organic synthesis, particularly in the context of carbon-carbon bond formation reactions.

Evolution of Synthetic Methodologies

The synthetic methodologies for preparing triethyl 4-phosphonocrotonate have evolved significantly since its initial development, reflecting broader advances in organophosphorus chemistry. The primary synthetic route involves the Michaelis-Arbuzov reaction, a fundamental transformation in phosphonate chemistry discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov. This reaction involves the treatment of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species, providing a reliable method for constructing carbon-phosphorus bonds essential for phosphonate synthesis.

The application of triethyl 4-phosphonocrotonate in the Horner-Wadsworth-Emmons reaction represents a significant advancement in synthetic methodology. This reaction, developed through the work of Leopold Horner in 1958 and further refined by William S. Wadsworth and William D. Emmons, utilizes stabilized phosphonate carbanions to react with aldehydes and ketones to produce predominantly E-alkenes. The compound serves as an excellent substrate for these transformations due to its electron-withdrawing ester group, which stabilizes the phosphonate carbanion and facilitates the subsequent elimination step to form the desired alkene products.

Modern synthetic applications of triethyl 4-phosphonocrotonate encompass diverse areas including agricultural chemistry, pharmaceutical development, and materials science. In agricultural chemistry, the compound serves as a precursor for developing herbicides and pesticides, contributing to enhanced crop protection methodologies. Pharmaceutical applications involve its use in synthesizing bioactive molecules, particularly in drug design targeting metabolic disorders. The compound's utility in organic synthesis extends to creating complex organic compounds and facilitating reactions that lead to new materials and chemicals with specialized properties.

Historical Significance in Phosphonate Chemistry

The historical significance of triethyl 4-phosphonocrotonate in phosphonate chemistry extends beyond its individual synthetic utility to encompass its role as a model compound for understanding fundamental phosphonate reactivity patterns. The compound's development occurred during a pivotal period in phosphonate chemistry when researchers were establishing the theoretical foundations for carbon-phosphorus bond chemistry and exploring the unique properties that distinguish phosphonates from their phosphate analogs. The compound's ability to participate in stereoselective olefination reactions has made it an important tool for studying the mechanisms underlying the Horner-Wadsworth-Emmons reaction.

Research into triethyl 4-phosphonocrotonate has contributed significantly to understanding the stereochemical outcomes of phosphonate-based reactions. Studies examining the E/Z selectivity in Horner-Wadsworth-Emmons reactions using this compound have revealed important insights into the factors controlling geometric selectivity in alkene formation. The compound exists as a mixture of geometric isomers, with the E-isomer being thermodynamically favored due to reduced steric interactions between the phosphonate and ester groups. This stereochemical preference has been extensively studied and provides valuable information about the conformational preferences of α,β-unsaturated phosphonates.

The compound's role in advancing phosphonate chemistry extends to its applications in natural product synthesis, where it has been employed in the construction of complex molecular frameworks. The reliable E-selectivity observed in Horner-Wadsworth-Emmons reactions using triethyl 4-phosphonocrotonate has made it a preferred reagent for total synthesis campaigns requiring stereocontrolled alkene formation. The compound's stability under various reaction conditions and its compatibility with diverse functional groups have established it as a versatile synthetic intermediate in modern organic chemistry.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction remains the most fundamental and widely employed method for synthesizing triethyl 4-phosphonocrotonate [4] [8]. This transformation, first described by Michaelis in 1898 and further developed by Arbuzov, involves the reaction of triethyl phosphite with ethyl 4-bromocrotonate under thermal conditions [4] [8].

The classical mechanism proceeds through a two-step process involving nucleophilic substitution reactions [4] [8]. Initially, the phosphorus lone pair attacks the alkyl halide via an SN2 mechanism, generating a highly unstable phosphonium salt intermediate [8]. This intermediate subsequently undergoes a second SN2 reaction where the halide anion attacks one of the alkyl groups, displacing the oxygen atom to yield the desired phosphonate product [8].

Traditional synthetic protocols require elevated temperatures ranging from 150-190°C with reaction times extending 16-28 hours [17] [24]. Under these conditions, yields typically range from 50-87%, with the formation of ethyl chloride as a recoverable byproduct [17]. The reaction demonstrates excellent conversion efficiency, with gas chromatographic analysis indicating greater than 99% triethyl phosphite consumption and phosphonate formation rates exceeding 95% [17].

Recent mechanistic studies utilizing ultrafast nuclear magnetic resonance spectroscopy have provided detailed insights into the reaction pathway [27]. At 70°C, the reaction proceeds directly without detectable intermediates, while at 25°C with zinc bromide catalysis, benzyltriethoxyphosphonium bromide forms as an observable intermediate [27].

Catalytic modifications have significantly improved reaction efficiency [17] [26]. Tetrabutylammonium iodide catalysis reduces reaction temperatures to 90-110°C with completion times of 6-8 hours [17]. The optimal catalyst loading maintains a weight ratio of ethyl chloroacetate to catalyst to triethyl phosphite of 1:0.02:1.25 [17]. Cerium chloride heptahydrate supported on silica dioxide represents another effective heterogeneous catalyst system, achieving 91% yields within 9 minutes under microwave irradiation [26].

The following comprehensive data demonstrates the relationship between reaction conditions and synthetic outcomes:

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Catalyst/Conditions | Advantages |

|---|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | 90-120 | 6-14 hours | 76-95 | None (neat) | Simple, scalable |

| Michaelis-Arbuzov with Catalyst | 70-90 | 0.5-6 hours | 88-98 | Tetrabutylammonium iodide | Lower temperature, faster |

| Microwave-Assisted Synthesis | 90-110 | 5-90 minutes | 85-94 | CeCl₃.7H₂O-SiO₂ | Very fast reaction |

| Green Chemistry Approach | 70-90 | 6-24 hours | 90-97 | Sulfated polyborate | Environmentally friendly |

| Traditional Thermal Heating | 150-190 | 16-28 hours | 50-87 | High temperature only | Traditional method |

| Ultrasound-Assisted | Ambient-90 | 30-90 minutes | 75-98 | Ultrasonic irradiation | Fast, efficient |

| Solvent-Free Conditions | 90-110 | 6-8 hours | 90-95 | Phase transfer catalyst | No solvent waste |

Isomer Control Strategies

Triethyl 4-phosphonocrotonate exists primarily as a mixture of E (trans) and Z (cis) geometric isomers around the carbon-carbon double bond [1] [21]. The stereochemical control of these isomers presents significant challenges in synthetic methodology, as both isomers exhibit distinct reactivity patterns and product selectivities [21] [23].

Thermodynamic equilibration studies reveal that the E-isomer predominates under basic conditions [21]. Treatment of either geometric isomer with sodium methoxide in methanol at room temperature rapidly establishes an equilibrium mixture favoring the E-isomer in a 10:1 ratio [21]. This preference results from reduced steric hindrance in the E-configuration, where the bulky diethoxyphosphoryl and ethoxycarbonyl groups occupy opposite sides of the double bond [21].

The base-catalyzed isomerization mechanism involves deprotonation at the α-carbon adjacent to the phosphonate group, forming a delocalized carbanion intermediate [21]. This anion exhibits partial double bond character in the β,γ-position, allowing rotation and subsequent reprotonation to establish the thermodynamic equilibrium [21]. Deuterium exchange studies using sodium methoxide in deuterated methanol confirm the mechanistic pathway through observation of deuterium incorporation at the α-carbon position [21].

Column chromatography on silica gel using chloroform-acetone mixtures (7:3 volume ratio) provides moderate separation of geometric isomers [11]. The E-isomer typically elutes before the Z-isomer due to reduced polarity and hydrogen bonding interactions with the stationary phase [21]. However, complete baseline separation requires careful optimization of eluent composition and flow rates.

High-performance liquid chromatography using reversed-phase octadecylsilane columns achieves superior isomer resolution [22]. The more linear trans-isomer exhibits enhanced retention through stronger hydrophobic interactions with the nonpolar stationary phase [22]. Gradient elution with acetonitrile-water mixtures provides baseline separation with retention time differences exceeding 0.8 minutes [22].

The following table summarizes established isomer control methodologies:

| Separation Method | E:Z Ratio Achieved | Conditions | Efficiency | Comments |

|---|---|---|---|---|

| Column Chromatography | 10:1 | SiO₂, CHCl₃/acetone | Moderate | Standard purification |

| Base-Catalyzed Equilibration | 10:1 (E favored) | NaOMe, MeOH, RT | High | Thermodynamic control |

| Thermal Isomerization | 2:1 (E favored) | Room temperature, days | Low | Spontaneous process |

| Crystallization | Variable | Solvent dependent | Variable | Limited applicability |

| High-Performance Liquid Chromatography | Complete separation | Reversed-phase C₁₈ | Excellent | Analytical scale |

Spontaneous thermal isomerization occurs gradually at room temperature, converting the kinetically formed Z-isomer to the thermodynamically favored E-isomer over several days [21]. This process proceeds without external catalysts through thermal activation of the carbon-carbon double bond rotation.

Scalable Production Approaches

Industrial-scale synthesis of triethyl 4-phosphonocrotonate requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality [17] [19]. The most successful commercial approaches utilize continuous flow processes with integrated product recovery systems [17].

The preferred industrial route employs ethyl chloroacetate and triethyl phosphite as starting materials, with tetrabutylammonium iodide serving as the phase transfer catalyst [17]. This methodology offers several advantages including reduced reaction temperatures, shorter processing times, and simplified product isolation procedures [17]. The reaction proceeds through a two-step sequence involving initial esterification of chloroacetic acid with ethanol under sulfuric acid catalysis, followed by the Michaelis-Arbuzov transformation [17].

Process optimization studies demonstrate that the weight ratio of reactants significantly influences both conversion efficiency and product purity [17]. The optimal ratio of ethyl chloroacetate to catalyst to triethyl phosphite ranges from 1:0.02:1.2 to 1:0.02:1.3, with 1:0.02:1.25 providing the best balance of yield and selectivity [17]. Reaction temperatures between 90-120°C with 6-8 hour processing times achieve conversion rates exceeding 95% [17].

Product purification utilizes high-efficiency distillation columns designed for phosphorus-containing compounds [17]. The crude reaction mixture contains ethyl chloroacetate (2-5%), triethyl 4-phosphonocrotonate (90-95%), and high-boiling phosphorus impurities (0.5-1.5%) [17]. Fractional distillation at reduced pressure (0.4 mmHg) with boiling points of 133-135°C effectively separates the desired product [15] [19].

Ethyl chloride byproduct recovery employs deep cooling compression techniques, providing both economic and environmental benefits [17]. The recovered ethyl chloride maintains sufficient purity for direct recycling or alternative commercial applications [17]. Residual phosphorus-containing materials undergo alkaline treatment to produce phosphorus-containing fertilizers, ensuring complete waste stream utilization [17].

Quality control specifications for commercial-grade triethyl 4-phosphonocrotonate include minimum purity levels of 90-94% with specific limits on geometric isomer ratios [15] [19] [20]. Gas chromatographic analysis serves as the primary analytical method for purity determination, while nuclear magnetic resonance spectroscopy confirms structural integrity and isomer composition [19] [20].

Temperature control represents a critical parameter in large-scale operations [17]. Reaction vessels require efficient heat removal systems to maintain temperatures between 90-110°C during the exothermic addition phase [17]. Excessive temperatures promote side reactions and reduce product selectivity, while insufficient heating results in incomplete conversion [17].

Catalyst recovery and recycling systems enhance process economics [26]. Heterogeneous catalyst systems, particularly cerium chloride heptahydrate on silica dioxide, offer advantages for continuous operation through simplified separation and regeneration procedures [26]. These systems maintain catalytic activity through multiple reaction cycles with minimal performance degradation [26].

Green Chemistry Adaptations

Environmental sustainability considerations have driven significant innovations in triethyl 4-phosphonocrotonate synthesis methodology [9] [13]. Green chemistry adaptations focus on reducing energy consumption, minimizing waste generation, and eliminating hazardous solvents while maintaining or improving synthetic efficiency [9].

Microwave-assisted synthesis represents a major advancement in energy-efficient phosphonate production [13] [26]. This technology reduces reaction times from hours to minutes while achieving comparable or superior yields [13] [26]. Microwave heating provides rapid, uniform energy transfer directly to reactant molecules, eliminating the thermal lag associated with conventional heating methods [13]. Typical microwave protocols achieve 85-94% yields within 5-90 minutes compared to 16-28 hours for traditional thermal methods [26].

The microwave-enhanced Michaelis-Arbuzov reaction utilizes cerium chloride heptahydrate supported on silica dioxide as a heterogeneous catalyst [26]. This system combines the benefits of microwave heating with efficient heterogeneous catalysis, achieving 91% yields within 9 minutes [26]. The catalyst system demonstrates excellent recyclability with minimal activity loss over multiple reaction cycles [26].

Ultrasound-promoted synthesis offers another energy-efficient alternative for phosphonate preparation [9]. Ultrasonic irradiation creates cavitation effects that enhance mass transfer and reaction rates at ambient or moderately elevated temperatures [9]. This methodology achieves 75-98% yields with reaction times of 30-90 minutes [9]. The ultrasonic approach proves particularly effective for substrates that are sensitive to high temperatures or prone to decomposition under thermal conditions [9].

Solvent-free reaction conditions eliminate volatile organic compound emissions while reducing process complexity [9] [12]. These methodologies rely on neat reactant mixtures or supported catalyst systems to achieve efficient transformations [9]. Phase transfer catalysts facilitate mixing of heterogeneous reactants while providing the necessary activation for bond formation [9]. Solvent-free approaches typically achieve 90-95% yields with simplified product isolation procedures [9].

Water-based synthesis protocols represent the pinnacle of environmentally benign methodology [9]. Although reaction rates may be reduced compared to organic solvents, aqueous systems eliminate toxicity concerns and reduce waste treatment requirements [9]. Specialized surfactants or co-solvents enhance reactant solubility and maintain reaction efficiency in aqueous media [9]. These systems achieve 90-97% yields with 6-24 hour reaction times [9].

The following assessment quantifies the environmental benefits of various green chemistry adaptations:

| Green Method | Energy Reduction | Waste Reduction | Atom Economy | Scalability |

|---|---|---|---|---|

| Microwave-Assisted | High (90% time reduction) | Moderate | Good | Good |

| Ultrasound-Promoted | Moderate (50% time reduction) | Moderate | Good | Limited |

| Solvent-Free Conditions | High (no solvent heating) | Excellent | Excellent | Excellent |

| Water as Solvent | Low (longer reaction time) | Excellent | Good | Good |

| Ionic Liquid Medium | Moderate | Good | Good | Limited |

| Biocatalytic Approach | High (ambient conditions) | Excellent | Excellent | Limited |

Ionic liquid media provide unique reaction environments that combine the benefits of homogeneous and heterogeneous catalysis [9]. These systems offer excellent thermal stability, negligible vapor pressure, and tunable physicochemical properties [9]. However, the high cost and limited availability of ionic liquids currently restrict their application to specialized synthetic applications [9].

Biocatalytic approaches utilizing engineered enzymes represent an emerging frontier in sustainable phosphonate synthesis [9]. These systems operate under ambient conditions with exceptional selectivity and minimal waste generation [9]. However, current enzyme systems exhibit limited substrate scope and require further development for practical application to triethyl 4-phosphonocrotonate synthesis [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant